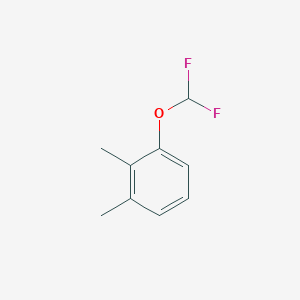
1-(Difluoromethoxy)-2,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Difluoromethoxy)-2,3-dimethylbenzene is an organic compound characterized by the presence of a difluoromethoxy group attached to a benzene ring substituted with two methyl groups
準備方法
The synthesis of 1-(Difluoromethoxy)-2,3-dimethylbenzene typically involves the introduction of the difluoromethoxy group onto a pre-existing benzene ring. One common method is the reaction of 2,3-dimethylphenol with difluoromethylating agents under specific conditions. Industrial production methods often employ metal-based catalysts to facilitate the difluoromethylation process, ensuring high yield and purity .
化学反応の分析
1-(Difluoromethoxy)-2,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
科学的研究の応用
1-(Difluoromethoxy)-2,3-dimethylbenzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical stability and reactivity
作用機序
The mechanism of action of 1-(Difluoromethoxy)-2,3-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The pathways involved often include modulation of signal transduction processes and alteration of metabolic pathways .
類似化合物との比較
1-(Difluoromethoxy)-2,3-dimethylbenzene can be compared with other fluorinated benzene derivatives, such as:
1-(Trifluoromethoxy)-2,3-dimethylbenzene: Similar in structure but with a trifluoromethoxy group, leading to different reactivity and properties.
1-(Difluoromethoxy)-4-methylbenzene: Differing in the position of the methyl group, which affects its chemical behavior.
1-(Difluoromethoxy)-2,3,4-trimethylbenzene:
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a compound of considerable interest for ongoing research and development.
生物活性
1-(Difluoromethoxy)-2,3-dimethylbenzene is an organic compound notable for its difluoromethoxy group attached to a benzene ring with two methyl substitutions. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and biological research due to its unique structural properties and potential biological activities.
The molecular formula of this compound is C9H10F2O, with a molecular weight of 172.17 g/mol. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, which can be leveraged in biological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluoromethoxy group enhances the compound's binding affinity and selectivity, which may lead to effective inhibition or activation of biological targets. The pathways involved often include modulation of signal transduction processes and alteration of metabolic pathways.
Biological Activity
Research indicates that derivatives of this compound exhibit potential biological activities, including:
- Enzyme Inhibition : Some studies have explored the compound's ability to inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : The compound's derivatives may interact with various receptors, influencing physiological responses.
Case Studies
- Enzyme Inhibition Studies : A study focused on the enzyme inhibition properties of fluorinated compounds revealed that certain derivatives of this compound showed significant inhibitory activity against enzymes like cytochrome P450s . This suggests potential applications in drug development targeting metabolic enzymes.
- Microbial Defluorination : Research involving Pseudomonas putida demonstrated the microbial defluorination capabilities of fluorinated compounds. Although this study did not focus solely on this compound, it highlighted the environmental implications and biodegradation pathways relevant to fluorinated compounds .
Comparative Analysis
Comparative studies with similar compounds reveal that the difluoromethoxy group significantly influences the pharmacological properties of benzene derivatives. For instance:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(Trifluoromethoxy)-2,3-dimethylbenzene | Trifluoromethoxy Structure | Higher potency in receptor binding |
| 1-(Difluoromethoxy)-4-methylbenzene | 4-Methyl Structure | Moderate enzyme inhibition |
| 1-(Difluoromethoxy)-2,3,4-trimethylbenzene | Trimethyl Structure | Enhanced lipophilicity |
Research Findings
Recent studies have emphasized the importance of fluorinated compounds in medicinal chemistry. Notably, the incorporation of difluoromethoxy groups has been linked to improved pharmacokinetic properties in drug design .
- ADME Properties : Research indicates that difluoromethoxy-substituted compounds exhibit altered absorption, distribution, metabolism, and excretion (ADME) profiles compared to their non-fluorinated counterparts. For example, difluoromethylated arenes show decreased lipophilicity but increased permeability .
特性
IUPAC Name |
1-(difluoromethoxy)-2,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6-4-3-5-8(7(6)2)12-9(10)11/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNPLJDIBGXLKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














